

Application Notes & Protocols: Nanoparticle-Based Delivery Systems for 13-cis-Fenretinide

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Compound of Interest

Compound Name: 13-cis-Fenretinide

CAS No.: 75686-07-6

Cat. No.: B193406

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Introduction: The Promise and Challenge of Fenretinide

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic derivative of all-trans-retinoic acid (ATRA), has emerged as a highly promising agent in oncology.[1][2] Its significant anticancer activity has been documented across a wide range of malignancies, including neuroblastoma, ovarian cancer, prostate cancer, and various hematological cancers.[3][4] Unlike many traditional chemotherapeutics, Fenretinide's primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells, making it a targeted and potentially less toxic therapeutic option.[1][5]

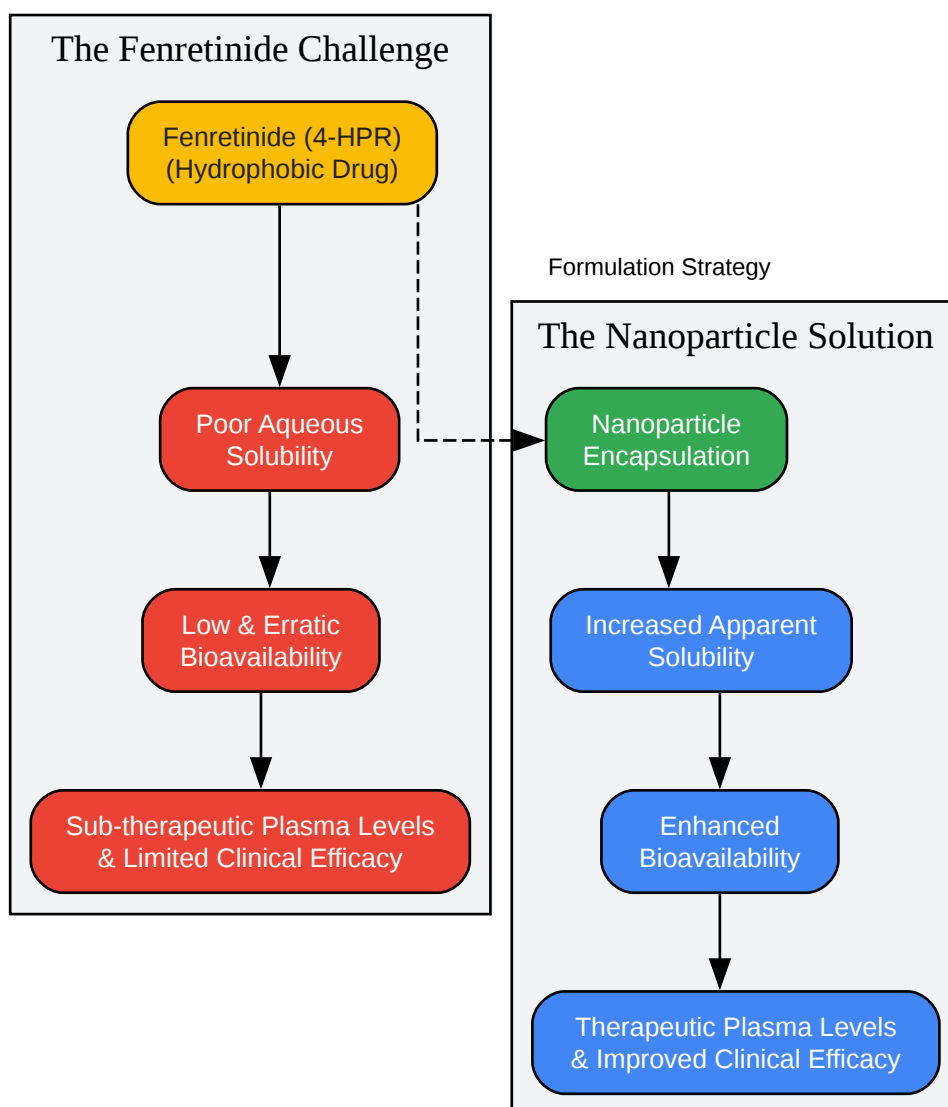
The apoptogenic activity of Fenretinide is multifaceted. It can trigger cell death through pathways that are both dependent on and independent of retinoic acid receptors (RARs).[5] Key mechanisms include the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic mitochondrial pathway, leading to the activation of the caspase cascade and cleavage of downstream targets like poly ADP-ribose polymerase (PARP).[1][6]

Despite its potent in vitro cytotoxicity, the clinical translation of Fenretinide has been severely hampered by a critical physicochemical drawback: its extremely low aqueous solubility.[4][7] This poor solubility leads to low and erratic oral bioavailability, making it difficult to achieve and maintain the therapeutic plasma concentrations required for clinical efficacy.[5][8] This challenge has necessitated the development of advanced drug delivery systems designed to enhance Fenretinide's solubility and improve its pharmacokinetic profile.[3][9] Nanoparticle-based delivery platforms, such as polymeric nanoparticles and lipid-based nanocarriers, represent a leading strategy to overcome these limitations and unlock the full therapeutic potential of Fenretinide.[9][10]

Rationale for Nanoparticle Encapsulation

The encapsulation of Fenretinide into nanoparticles—submicron colloidal systems typically ranging from 10 to 1000 nm—is not merely a formulation exercise; it is a strategic approach to fundamentally alter the drug's interaction with biological systems.[11][12] The primary drivers for this strategy are rooted in overcoming the drug's inherent biopharmaceutical challenges.

- **Enhanced Bioavailability:** By enclosing the hydrophobic Fenretinide within a hydrophilic shell or matrix, nanoparticles can significantly increase its apparent water solubility and dissolution rate, which are critical for absorption after oral administration.[13]
- **Improved Pharmacokinetics:** Nanocarriers can protect Fenretinide from premature metabolism, particularly the first-pass effect in the liver, thereby extending its circulation half-life and enabling sustained therapeutic concentrations.[14]
- **Controlled Release:** The nanoparticle matrix can be engineered to release the drug in a controlled or sustained manner, reducing dosing frequency and minimizing potential off-target effects associated with high peak plasma concentrations.[15]
- **Amorphous State Stabilization:** Encapsulation often maintains the drug in an amorphous or molecularly dispersed state within the nanoparticle core, preventing crystallization and improving stability and dissolution.[16] The absence of the drug's characteristic melting endotherm in Differential Scanning Calorimetry (DSC) analysis is a key indicator of this successful amorphization.[7][13]



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Figure 1: Overcoming Fenretinide's limitations with nanoparticle delivery.

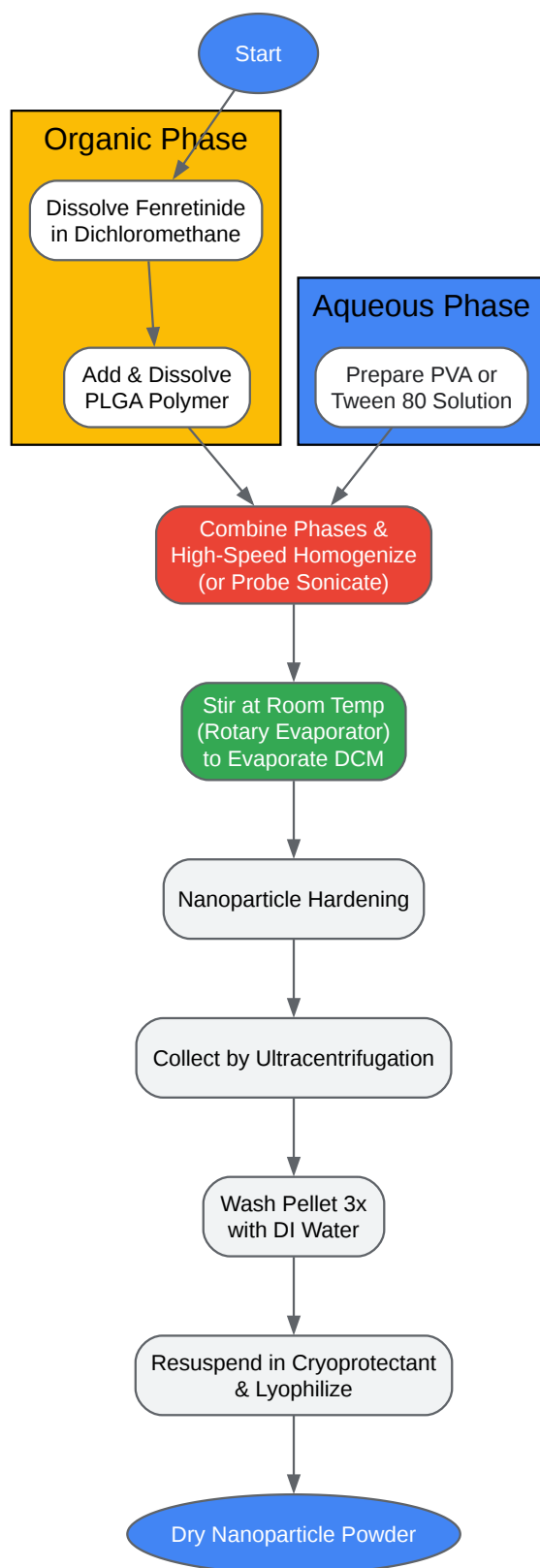
Protocol I: Preparation of Fenretinide-Loaded Polymeric Nanoparticles

This protocol details the formulation of Fenretinide-loaded biodegradable nanoparticles using the emulsification-solvent evaporation technique, a robust and widely used method for encapsulating hydrophobic drugs within a polymer matrix.[16][17] Poly(lactic-co-glycolic acid) (PLGA) is selected as the model polymer due to its excellent biocompatibility and biodegradability.[16]

Causality and Experimental Choices

- Method: Emulsification-solvent evaporation is ideal for hydrophobic drugs and water-insoluble polymers. It allows for the drug to be molecularly dispersed within the polymer matrix, which is then solidified into nanoparticles.[18]
- Polymer: PLGA is FDA-approved and hydrolyzes into lactic and glycolic acids, which are endogenous and easily metabolized. The choice between an acid-terminated or ester-terminated PLGA can influence drug release and cell interaction.[16]
- Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve both Fenretinide and PLGA and for its high volatility, which facilitates efficient removal by evaporation.[7]
- Surfactant: Polyvinyl alcohol (PVA) or Polysorbate 80 is used to stabilize the oil-in-water emulsion, preventing droplet coalescence and controlling the final particle size.

Workflow: Emulsification-Solvent Evaporation



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Figure 2: Workflow for preparing PLGA-Fenretinide nanoparticles.

Step-by-Step Methodology

- Preparation of Organic Phase:
 - Accurately weigh 10 mg of **13-cis-Fenretinide** and 100 mg of PLGA (50:50, acid-terminated).
 - Dissolve both components in 2 mL of dichloromethane (DCM) in a glass vial. Vortex until a clear, homogenous solution is formed.
- Preparation of Aqueous Phase:
 - Prepare a 1% w/v aqueous solution of polyvinyl alcohol (PVA) by dissolving 100 mg of PVA in 10 mL of deionized water. Heat gently if necessary to aid dissolution, then cool to room temperature.
- Emulsification:
 - Add the organic phase (Step 1) to the aqueous phase (Step 2) under high-speed homogenization (e.g., 15,000 rpm for 5 minutes) or using a probe sonicator on ice (e.g., 40% amplitude, 2 minutes, pulse mode) to form an oil-in-water (o/w) emulsion. The energy input here is critical for determining the final particle size.
- Solvent Evaporation:
 - Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours, or use a rotary evaporator at reduced pressure, to allow the DCM to evaporate.^{[7][13]} This process causes the polymer to precipitate and solidify, entrapping the drug into nanoparticles.
- Nanoparticle Collection and Washing:
 - Transfer the nanoparticle suspension to centrifuge tubes.
 - Centrifuge at high speed (e.g., 15,000 x g, 20 minutes, 4°C).
 - Discard the supernatant, which contains residual PVA and any non-encapsulated drug.

- Resuspend the nanoparticle pellet in deionized water using a vortex mixer and sonicate briefly to disperse.
- Repeat the centrifugation and washing steps two more times to ensure complete removal of the surfactant.
- Lyophilization (Freeze-Drying):
 - After the final wash, resuspend the nanoparticle pellet in a 5% w/v lactose or trehalose solution (cryoprotectant). The cryoprotectant prevents particle aggregation during freezing.
 - Freeze the suspension at -80°C, then lyophilize for 48 hours to obtain a dry, free-flowing powder that can be stored long-term and easily reconstituted.

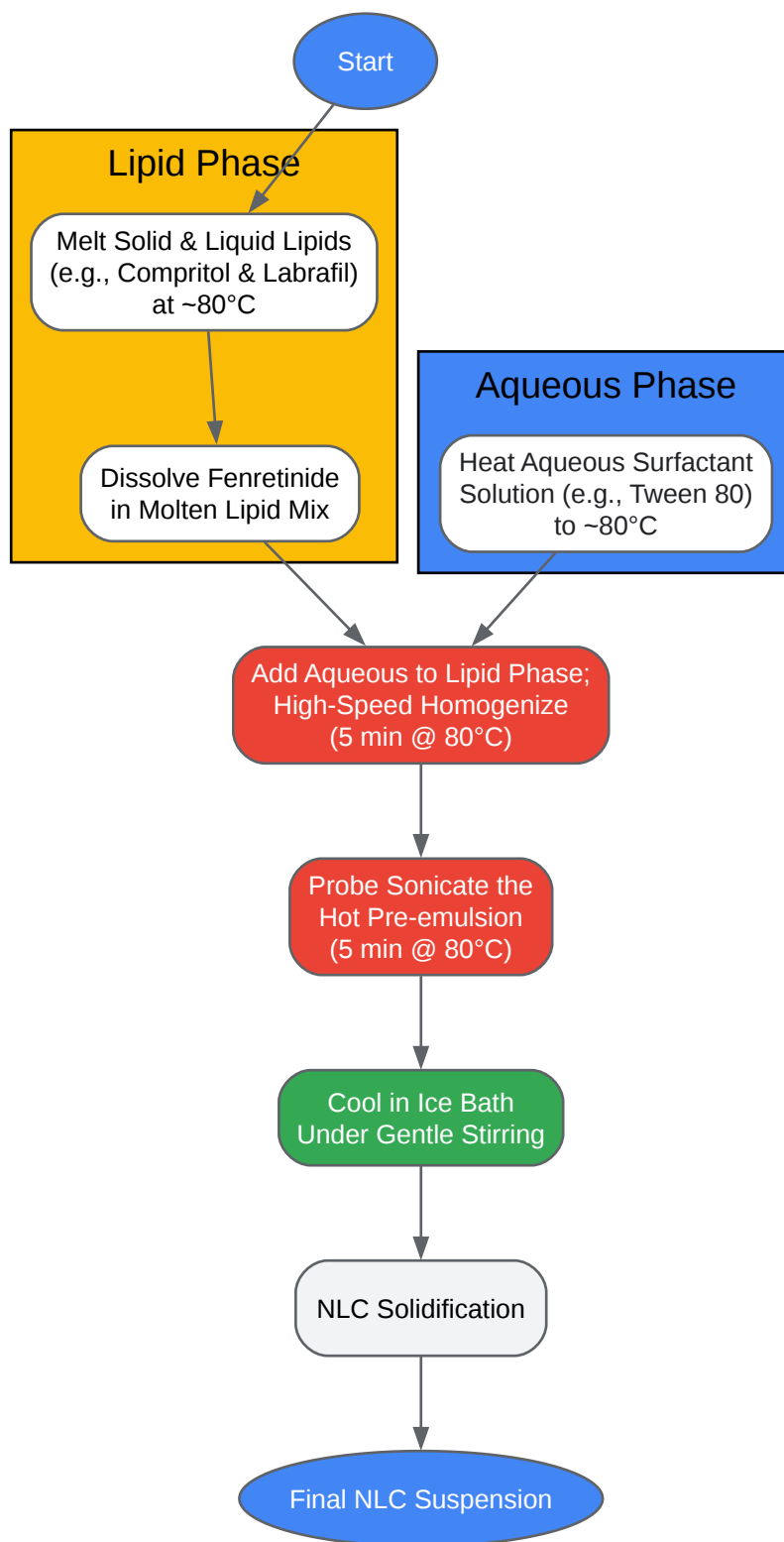
Protocol II: Preparation of Fenretinide-Loaded Nanostructured Lipid Carriers (NLCs)

NLCs are a second-generation lipid nanoparticle system composed of a blend of solid and liquid lipids, creating an imperfect, unstructured solid matrix. This structure increases the payload for drugs like Fenretinide and minimizes potential drug expulsion during storage compared to first-generation Solid Lipid Nanoparticles (SLNs).[15][19] The hot homogenization and ultrasonication method is a reliable and scalable production technique.[15][20]

Causality and Experimental Choices

- Method: Hot homogenization is necessary to melt the lipid components. The subsequent ultrasonication step provides high energy to break down the coarse emulsion into nano-sized droplets, which then solidify upon cooling.
- Lipids: A solid lipid (e.g., Compritol® 888 ATO) forms the main matrix, while a liquid lipid (e.g., Labrafil® M 1944 CS or Miglyol® 812) disrupts the crystal lattice, creating space to accommodate the drug.[15] Fenretinide has good solubility in the molten lipid phase.
- Emulsifiers: A combination of emulsifiers (e.g., Soya lecithin and Tween® 80) is often used to provide immediate and long-term stability to the nanoemulsion before solidification.

Workflow: Hot Homogenization and Ultrasonication



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Figure 3: Workflow for preparing Fenretinide-loaded NLCs.

Step-by-Step Methodology

- Preparation of Lipid Phase:
 - In a glass beaker, combine 200 mg of solid lipid (Compritol® 888 ATO) and 50 mg of liquid lipid (Labrafil® M 1944 CS).
 - Heat the beaker in a water bath to approximately 80°C (about 10°C above the melting point of the solid lipid) until a clear, homogenous molten lipid phase is obtained.
 - Add 15 mg of Fenretinide to the molten lipid and stir until completely dissolved.
- Preparation of Aqueous Phase:
 - In a separate beaker, dissolve 150 mg of Tween® 80 and 50 mg of soya lecithin in 20 mL of deionized water.
 - Heat this aqueous phase in the same water bath to 80°C.
- Formation of Pre-emulsion:
 - Pour the hot aqueous phase into the hot lipid phase while stirring with a high-speed homogenizer (e.g., 10,000 rpm) for 5-10 minutes. This creates a coarse, hot pre-emulsion.
- Nanosizing by Ultrasonication:
 - Immediately subject the hot pre-emulsion to high-intensity probe sonication (e.g., 50% amplitude, 5 minutes, pulse mode) while maintaining the temperature at 80°C. This critical step reduces the droplet size to the nanometer range.
- NLC Solidification:
 - Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath.
 - Stir gently with a magnetic stirrer until the sample cools to room temperature. The cooling process causes the lipid droplets to solidify, forming the NLCs and entrapping the Fenretinide.

- Storage:
 - The final NLC suspension can be stored at 4°C. For long-term storage, lyophilization with a suitable cryoprotectant may be performed.

Characterization and Quality Control Protocols

A self-validating protocol requires rigorous characterization to ensure the formulation meets the desired specifications for size, stability, and drug content.

Physicochemical Characterization Data

The following table provides an example of how to summarize characterization data for different nanoparticle formulations.

Parameter	Formulation A (PLGA)	Formulation B (NLC)	Acceptable Range	Technique
Mean Particle Size (Z-Ave, nm)	215 ± 8	180 ± 12	< 250 nm	DLS
Polydispersity Index (PDI)	0.15 ± 0.03	0.21 ± 0.04	< 0.3	DLS
Zeta Potential (mV)	-25.6 ± 2.1	-30.1 ± 1.8	< -20 mV or > +20 mV	Laser Doppler Electrophoresis
Encapsulation Efficiency (EE, %)	85.2 ± 4.5	96.7 ± 3.2	> 80%	UPLC/Centrifugation
Drug Loading (DL, %)	7.8 ± 0.5	5.5 ± 0.3	Formulation Dependent	UPLC/Centrifugation

Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)

- Principle: This protocol quantifies the amount of drug successfully encapsulated within the nanoparticles versus the total amount of drug used.

- Procedure:
 - Take a known volume (e.g., 1 mL) of the nanoparticle suspension (before lyophilization for PLGA-NP) or a precisely weighed amount of lyophilized powder reconstituted in water.
 - Centrifuge the sample at high speed (e.g., 15,000 x g, 30 minutes) to pellet the nanoparticles. Alternatively, use centrifugal filter units (e.g., Amicon® Ultra, 10 kDa MWCO).
 - Carefully collect the supernatant, which contains the free, unencapsulated Fenretinide.
 - Quantify the concentration of Fenretinide in the supernatant using a validated UPLC-UV or LC-MS/MS method.[\[21\]](#)
 - Calculate EE and DL using the following formulas:
 - $EE (\%) = [(Total\ Drug - Free\ Drug) / Total\ Drug] * 100$
 - $DL (\%) = [(Total\ Drug - Free\ Drug) / Total\ Weight\ of\ Nanoparticles] * 100$

Protocol: In Vitro Drug Release using Dialysis

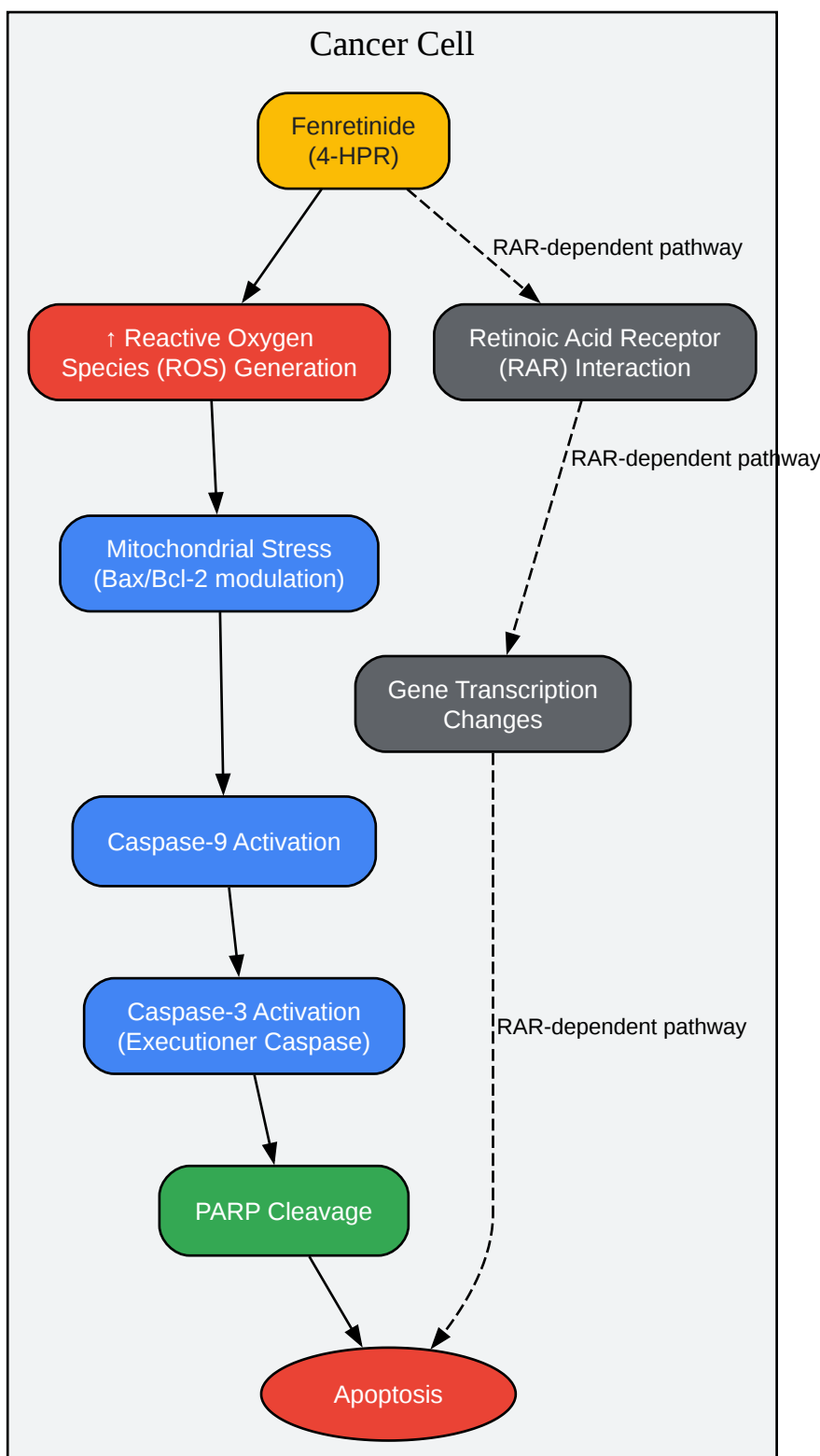
- Principle: This method simulates the release of Fenretinide from the nanoparticles into a physiological medium over time.
- Procedure:
 - Release Medium: Prepare phosphate-buffered saline (PBS, pH 7.4) containing 0.5% w/v Tween® 80. The surfactant is essential to maintain "sink conditions" by solubilizing the released hydrophobic Fenretinide, preventing it from saturating the medium and stopping further release.
 - Accurately place a known amount of Fenretinide-loaded nanoparticle suspension (e.g., 1 mL containing 1 mg of encapsulated drug) into a dialysis bag (e.g., MWCO 12-14 kDa).
 - Seal the bag and immerse it in a vessel containing 100 mL of the release medium, maintained at 37°C with constant magnetic stirring (e.g., 100 rpm).

- At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL aliquots from the release medium.
- Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
- Analyze the Fenretinide concentration in the collected samples by UPLC.
- Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volume.

Application: Biological Evaluation

Fenretinide's Mechanism of Action: Apoptosis Induction

Fenretinide triggers apoptosis through a complex signaling cascade, often initiated by the generation of intracellular ROS. This leads to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.



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Figure 4: Simplified signaling pathway for Fenretinide-induced apoptosis.[1][6]

Protocol: In Vitro Cytotoxicity (MTT Assay)

- Principle: The MTT assay measures cell viability by assessing the metabolic activity of mitochondria. It is used to determine the concentration of the nanoformulation required to inhibit cell growth by 50% (IC₅₀).
- Procedure:
 - Cell Culture: Seed cancer cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]
 - Treatment: Prepare serial dilutions of:
 - Free Fenretinide (dissolved in a small amount of DMSO, then diluted in media).
 - Fenretinide-loaded nanoparticles (reconstituted in media).
 - Empty (placebo) nanoparticles (as a negative control).
 - Remove the old media from the cells and add 100 µL of the treatment solutions. Include untreated cells as a 100% viability control.
 - Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
 - MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
 - Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight or for a few hours with gentle shaking to dissolve the formazan crystals.
 - Measurement: Read the absorbance at 570 nm using a microplate reader.
 - Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability versus concentration and determine the IC₅₀ value using non-linear regression analysis. A lower IC₅₀ value for the nanoformulation compared to free Fenretinide indicates enhanced efficacy.[14]

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the development and evaluation of nanoparticle-based delivery systems for **13-cis-Fenretinide**. By employing systematic formulation strategies, such as emulsification-solvent evaporation for polymeric nanoparticles and hot homogenization for NLCs, it is possible to produce stable nanocarriers with high encapsulation efficiency. Rigorous physicochemical and biological characterization is paramount to ensuring the development of a self-validating and effective therapeutic system. These nanoformulations hold the potential to overcome the significant bioavailability challenges of Fenretinide, paving the way for its successful clinical application in oncology.

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